1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea
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Overview
Description
BRD-K52037352 is a compound identified through diversity-oriented synthesis.
Chemical Reactions Analysis
BRD-K52037352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s reactivity is influenced by its unique chemical structure, which allows it to participate in a range of chemical transformations .
Scientific Research Applications
BRD-K52037352 has been identified as a potential drug for colorectal cancer with high pyroptosis-related risk scores . It is also considered a promising compound for further investigation in cancer research due to its ability to modulate specific molecular pathways . The compound’s diverse chemical structure makes it a valuable tool for studying various biological processes and developing new therapeutic strategies .
Mechanism of Action
The exact mechanism of action of BRD-K52037352 is not fully elucidated. it is known to interact with specific molecular targets and pathways involved in cancer progression and immune response . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy .
Comparison with Similar Compounds
BRD-K52037352 is compared with other compounds identified through diversity-oriented synthesis, such as BRD-K50799972, BRD-K13999467, and BRD-K84937637 BRD-K52037352’s unique chemical structure and specific interactions with molecular targets make it distinct from other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C35H45N5O5 |
---|---|
Molecular Weight |
615.8 g/mol |
IUPAC Name |
1-[[(2R,3S)-9-(cyclohexylcarbamoylamino)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C35H45N5O5/c1-23-20-40(24(2)22-41)33(42)19-26-18-28(37-34(43)36-27-12-5-4-6-13-27)16-17-31(26)45-32(23)21-39(3)35(44)38-30-15-9-11-25-10-7-8-14-29(25)30/h7-11,14-18,23-24,27,32,41H,4-6,12-13,19-22H2,1-3H3,(H,38,44)(H2,36,37,43)/t23-,24-,32-/m0/s1 |
InChI Key |
ICEMUJZXENLAMO-TWVHRYOLSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)O[C@H]1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)[C@@H](C)CO |
Canonical SMILES |
CC1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)OC1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)C(C)CO |
Origin of Product |
United States |
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